molecular formula C10H11N3O B168690 N-hydroxy-1-methyl-1H-Indole-3-carboximidamide CAS No. 125818-00-0

N-hydroxy-1-methyl-1H-Indole-3-carboximidamide

Cat. No.: B168690
CAS No.: 125818-00-0
M. Wt: 189.21 g/mol
InChI Key: KGVCOKRDOQOGJT-UHFFFAOYSA-N
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Description

N’-hydroxy-1-methyl-1H-indole-3-carboximidamide is a chemical compound with the molecular formula C10H11N3O. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

The synthesis of N’-hydroxy-1-methyl-1H-indole-3-carboximidamide typically involves the following steps:

Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity. specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

N’-hydroxy-1-methyl-1H-indole-3-carboximidamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

NHIMIC has been investigated for its potential therapeutic applications due to its diverse biological activities:

  • Anticancer Activity : Studies indicate that NHIMIC exhibits cytotoxic effects against various cancer cell lines, including KB and HepG-2. The compound's mechanism may involve the induction of apoptosis through caspase activation .
  • Anti-inflammatory Properties : NHIMIC is being explored for its ability to modulate inflammatory pathways, potentially offering new avenues for treating chronic inflammatory diseases.
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of several bacterial strains, making it a candidate for developing new antibiotics .

Biological Studies

NHIMIC is utilized in biological research to understand enzyme interactions and protein functions:

  • Enzyme Inhibition : NHIMIC can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways crucial for cellular function. Its interactions with enzymes are vital for elucidating biochemical pathways relevant to disease processes.
  • Cell Signaling Modulation : By affecting key signaling molecules, NHIMIC can alter gene expression and cellular metabolism, providing insights into cellular responses under various conditions .

Material Science

The unique structural features of NHIMIC allow it to serve as a building block in the synthesis of more complex materials:

  • Polyfunctionalized Indoles : NHIMIC can be used in the synthesis of polyfunctionalized indoles that are valuable in creating novel materials with specific properties .

Table 1: Summary of Key Studies on NHIMIC

Study ReferenceFocus AreaFindings
Synthesis TechniquesDeveloped a method for synthesizing polyfunctionalized N-hydroxyindoles using nucleophilic additions.
Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines with potential apoptotic mechanisms.
Enzyme InteractionShowed significant interactions with metabolic enzymes, influencing their activity and cellular functions.

Comparison with Similar Compounds

N’-hydroxy-1-methyl-1H-indole-3-carboximidamide can be compared with other indole derivatives such as:

The uniqueness of N’-hydroxy-1-methyl-1H-indole-3-carboximidamide lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-hydroxy-1-methyl-1H-indole-3-carboximidamide is a compound that has garnered attention due to its diverse biological activities, particularly in the field of cancer research and antiviral therapy. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an indole derivative characterized by a hydroxyl group at the nitrogen atom and a carboximidamide functional group. Its chemical structure can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

This compound's unique structure contributes to its interaction with biological targets, particularly in the modulation of enzyme activities and cellular pathways.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicated that this compound induced cell cycle arrest in the G0–G1 phase in MCF-7 breast cancer cells, leading to apoptosis. The mechanism involved the exposure of phosphatidylserine on the outer membrane, a hallmark of early apoptosis, and morphological changes characteristic of apoptotic cells .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-72.5Induction of apoptosis via cell cycle arrest
HeLa3.0Apoptotic morphological changes
HCT-1164.5G0–G1 phase arrest

2. Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity, particularly against hepatitis B virus (HBV). A study optimized its derivatives using three-dimensional quantitative structure-activity relationship (3D QSAR) methods, revealing potent anti-HBV activities with IC50 values in the low micromolar range . The compound's ability to inhibit HBV replication suggests potential for therapeutic applications in viral hepatitis.

Table 2: Antiviral Activity Against HBV

CompoundIC50 (µM)Activity Description
This compound4.1Inhibits HBV replication
Optimized Derivative 35a3.1Enhanced anti-HBV activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor evasion . By inhibiting IDO, the compound may enhance antitumor immunity.
  • Apoptosis Induction : As noted earlier, it induces apoptosis through mitochondrial pathways and caspase activation, which are crucial for cancer therapy .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on MCF-7 Cells : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity and apoptosis induction in MCF-7 cells compared to untreated controls .
  • HBV Inhibition Study : A series of derivatives were synthesized and tested for their anti-HBV activity, with several showing enhanced potency compared to the parent compound .

Properties

IUPAC Name

N'-hydroxy-1-methylindole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVCOKRDOQOGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-hydroxy-1-methyl-1H-Indole-3-carboximidamide
N-hydroxy-1-methyl-1H-Indole-3-carboximidamide
N-hydroxy-1-methyl-1H-Indole-3-carboximidamide

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